molecular formula C16H23N6O10P B1219707 L-2-Aminoadipate adenylate

L-2-Aminoadipate adenylate

Cat. No.: B1219707
M. Wt: 490.36 g/mol
InChI Key: POJWEBKSMOTPNS-SBZSCLMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-2-Aminoadipate adenylate is a dicarboxylic acid.

Scientific Research Applications

Molecular Evolution and Phylogenetics

  • L-2-Aminoadipate adenylate plays a role in the molecular evolution of fungi, particularly in the adenylating domain of aminoadipate reductase. This enzyme's domain structure is closely related to bacterial antibiotic/peptide synthetases, making it a valuable tool for studying phylogenetic relationships among fungi and certain bacteria (An, Nishida, Miura, & Yokota, 2003).

Enzymatic Function and Biochemistry

  • The α-Aminoadipate adenylate is crucial in the enzymatic function of α-Aminoadipic acid reductases. These reductases catalyze reactions essential for fungal L-lysine biosynthesis. Studies on NPS3, an L-α-aminoadipic acid reductase, highlight the importance of the adenylation activating domain in substrate adenylation, a key step in catalytic turnover (Kalb, Lackner, Rappe, & Hoffmeister, 2015).

Genetic and Molecular Studies

  • Genetic and molecular investigations into the α-aminoadipate reductase enzyme, particularly Lys2p from Candida albicans, reveal the critical role of specific amino acid residues in its catalytic domains for α-aminoadipate reductase activity. Mutational analyses provide insights into the enzyme's functionality and potential therapeutic targets (Guo & Bhattacharjee, 2003).

Proteolysis and Enzyme Structure

  • Research on the α-aminoadipate reductase of Penicillium chrysogenum, through limited proteolysis, has provided a deeper understanding of its domain structure. This work emphasizes the roles of adenylation and peptidyl carrier protein domains in enzyme stability and function (Hijarrubia, Aparicio, & Martín, 2003).

Fungal Reductases Diversity

  • Studies on fungal adenylate-forming reductases, including l-α-aminoadipic acid reductases, highlight their functional and phylogenetic diversity. This research is crucial for understanding the complex enzymatic mechanisms in fungal l-lysine biosynthesis (Kalb, Lackner, & Hoffmeister, 2014).

Computational Analyses

  • Computational analyses of the adenylation domains in enzymes such as α-aminoadipate semialdehyde dehydrogenase and α-aminoadipate reductase provide valuable insights into their molecular characteristics, substrate selection, and binding. This research aids in better understanding and engineering of these enzymes (Di Vincenzo, Grgurina, & Pascarella, 2005).

Properties

Molecular Formula

C16H23N6O10P

Molecular Weight

490.36 g/mol

IUPAC Name

(2S)-2-amino-6-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-6-oxohexanoic acid

InChI

InChI=1S/C16H23N6O10P/c17-7(16(26)27)2-1-3-9(23)32-33(28,29)30-4-8-11(24)12(25)15(31-8)22-6-21-10-13(18)19-5-20-14(10)22/h5-8,11-12,15,24-25H,1-4,17H2,(H,26,27)(H,28,29)(H2,18,19,20)/t7-,8+,11+,12+,15+/m0/s1

InChI Key

POJWEBKSMOTPNS-SBZSCLMQSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OC(=O)CCC[C@@H](C(=O)O)N)O)O)N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC(=O)CCCC(C(=O)O)N)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC(=O)CCCC(C(=O)O)N)O)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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